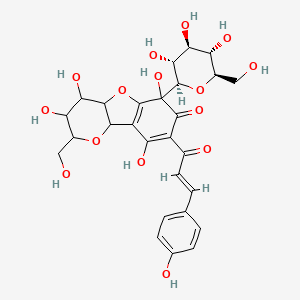

9H-Pyrano(3,2-b)benzofuran-9-one, 2,3,4,4a,6,9b-hexahydro-6-beta-D-glucopyranosyl-2-(hydroxymethyl)-8-(3-(4-hydroxyphenyl)-1-oxo-2-propenyl)-3,4,6,7-tetrahydroxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9H-Pyrano(3,2-b)benzofuran-9-one, 2,3,4,4a,6,9b-hexahydro-6-beta-D-glucopyranosyl-2-(hydroxymethyl)-8-(3-(4-hydroxyphenyl)-1-oxo-2-propenyl)-3,4,6,7-tetrahydroxy- is a useful research compound. Its molecular formula is C27H30O15 and its molecular weight is 594.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 9H-Pyrano(3,2-b)benzofuran-9-one, 2,3,4,4a,6,9b-hexahydro-6-beta-D-glucopyranosyl-2-(hydroxymethyl)-8-(3-(4-hydroxyphenyl)-1-oxo-2-propenyl)-3,4,6,7-tetrahydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Pyrano(3,2-b)benzofuran-9-one, 2,3,4,4a,6,9b-hexahydro-6-beta-D-glucopyranosyl-2-(hydroxymethyl)-8-(3-(4-hydroxyphenyl)-1-oxo-2-propenyl)-3,4,6,7-tetrahydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 9H-Pyrano(3,2-b)benzofuran-9-one, 2,3,4,4a,6,9b-hexahydro-6-beta-D-glucopyranosyl-2-(hydroxymethyl)-8-(3-(4-hydroxyphenyl)-1-oxo-2-propenyl)-3,4,6,7-tetrahydroxy- is a complex organic molecule with significant biological activities. Its structure suggests potential applications in various therapeutic areas due to its unique pharmacophore. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.

- Molecular Formula : C27H30O15

- Molecular Weight : 594.5 g/mol

- CAS Number : 85532-77-0

Anticancer Activity

Research has indicated that derivatives of this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : Studies have shown that certain derivatives can inhibit cell proliferation in glioma and other cancer types. The IC50 values for some analogues have been reported as low as 0.7 μM in hypoxic conditions .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Derivative A | LN229-HRE-Lux | 0.7 ± 0.4 |

| Derivative B | HeLa | 1.5 |

| Derivative C | MCF-7 | 2.0 |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

- Antibacterial and Antifungal Effects : It has been tested against various strains of bacteria and fungi, showing effective inhibition at concentrations ranging from 5 to 50 μg/mL . The lipophilic nature of the benzopyran moiety enhances membrane penetration.

Antioxidant Activity

The antioxidant capacity of this compound is significant:

- Free Radical Scavenging : In vitro assays indicate that it can effectively scavenge free radicals, contributing to its protective effects against oxidative stress .

Anti-inflammatory Activity

Studies have highlighted the anti-inflammatory properties of the compound:

- Inhibition of Inflammatory Mediators : It has been shown to reduce levels of pro-inflammatory cytokines in cell culture models, suggesting potential for treating inflammatory diseases .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It affects pathways like HIF-1 signaling under hypoxic conditions, which is crucial for tumor growth .

- Metal Chelation : Some derivatives may interact with metal ions, influencing enzymatic activities related to cellular metabolism .

Case Studies

- Cytotoxicity in Glioma Cells : A study evaluated the effects of the compound on glioma cells under hypoxic conditions, revealing significant inhibition of cell growth and induction of apoptosis.

- Antimicrobial Testing : Various derivatives were tested against clinical isolates of bacteria and fungi, demonstrating a broad spectrum of activity.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Research has indicated that compounds similar to 9H-Pyrano(3,2-b)benzofuran-9-one exhibit significant antioxidant activity. This property is essential in combating oxidative stress-related diseases. Antioxidants can neutralize free radicals and reduce cellular damage .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit matrix metalloproteinases (MMPs), which are involved in the inflammatory response. This action could be beneficial in developing treatments for conditions like arthritis and other inflammatory diseases .

Anticancer Potential

There is growing interest in the anticancer properties of pyran derivatives. Studies have reported that certain derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

Compounds derived from pyrano-benzofuran structures have been evaluated for their antimicrobial properties. Some studies suggest effectiveness against both bacterial and fungal strains, making them candidates for new antimicrobial agents .

Material Science Applications

The unique structural features of 9H-Pyrano(3,2-b)benzofuran-9-one also lend it potential applications in material science. Its ability to form stable complexes with metals could be exploited in catalysis or as a component in electronic materials. Furthermore, its photophysical properties may allow its use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

-

Case Study on Antioxidant Activity :

A study evaluated the antioxidant capacity of a related compound using DPPH radical scavenging assays. The results indicated that the compound effectively reduced DPPH radicals, suggesting significant antioxidant potential that could be harnessed in nutraceutical applications . -

Case Study on Anticancer Activity :

In a recent investigation, derivatives of 9H-Pyrano(3,2-b)benzofuran were tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). The compounds demonstrated IC50 values in the micromolar range, indicating potent anticancer activity and warranting further development into therapeutic agents . -

Case Study on Antimicrobial Properties :

A series of pyrano derivatives were screened for antimicrobial activity against Staphylococcus aureus and Candida albicans. The results showed that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, highlighting their potential as new antimicrobial agents .

Eigenschaften

CAS-Nummer |

85532-77-0 |

|---|---|

Molekularformel |

C27H30O15 |

Molekulargewicht |

594.5 g/mol |

IUPAC-Name |

3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one |

InChI |

InChI=1S/C27H30O15/c28-7-12-17(33)20(36)23-22(40-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(38)27(39,25(15)42-23)26-21(37)19(35)16(32)13(8-29)41-26/h1-6,12-13,16-17,19-23,26,28-30,32-37,39H,7-8H2/b6-3+/t12?,13-,16-,17?,19+,20?,21-,22?,23?,26-,27?/m1/s1 |

InChI-Schlüssel |

CHYLAEHATFZYSW-YFGZFMDZSA-N |

SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C3=C(C(C2=O)(C4C(C(C(C(O4)CO)O)O)O)O)OC5C3OC(C(C5O)O)CO)O)O |

Isomerische SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C3=C(C(C2=O)([C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC5C3OC(C(C5O)O)CO)O)O |

Kanonische SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C3=C(C(C2=O)(C4C(C(C(C(O4)CO)O)O)O)O)OC5C3OC(C(C5O)O)CO)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.